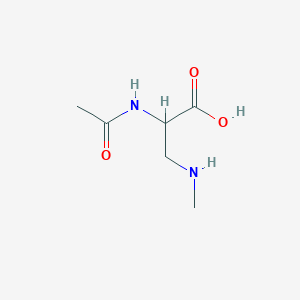

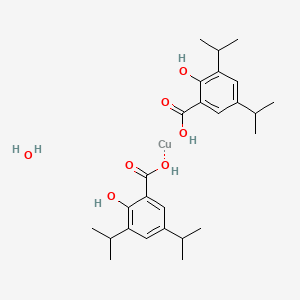

![molecular formula C28H59Al14O74S8- B1142536 [2-methoxy-5-[7-[6-[(6-methyl-3,4,5-trisulfooxyoxan-2-yl)oxymethyl]-3,4,5-trisulfooxyoxan-2-yl]oxy-4-oxo-5-sulfooxychromen-2-yl]phenyl] hydrogen sulfate CAS No. 122312-55-4](/img/structure/B1142536.png)

[2-methoxy-5-[7-[6-[(6-methyl-3,4,5-trisulfooxyoxan-2-yl)oxymethyl]-3,4,5-trisulfooxyoxan-2-yl]oxy-4-oxo-5-sulfooxychromen-2-yl]phenyl] hydrogen sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ドスアルファーテは、主に非全身性抗潰瘍剤として使用される、フラボノイド系の細胞保護剤です。 ペプシンタンパク質基質またはペプシン自体と複合体を形成することで、胃腸粘膜を保護することが知られています .

準備方法

合成経路と反応条件

ドスアルファーテは、フラボノイド誘導体を含む一連の化学反応によって合成されます。 ドスアルファーテ分散錠の調製には、ドスアルファーテとデンプン、微結晶セルロース、ポリビニルピロリドン、カルボキシメチルセルロースナトリウム、ヒドロキシプロピルセルロースを混合します。 次に、混合物を造粒し、乾燥させて錠剤化します .

工業的生産方法

ドスアルファーテの工業的生産には、充填剤、結合剤、崩壊剤、滑沢剤、流動化剤、抗粘着剤、芳香剤、甘味剤などの製薬用添加物の使用が含まれます。 これらの成分を混合し、造粒し、乾燥させて錠剤に圧縮して、薬の崩壊速度と溶解能力を向上させます .

化学反応の分析

反応の種類

ドスアルファーテは、次のようなさまざまな化学反応を起こします。

酸化: ドスアルファーテは、特定の条件下で酸化される可能性があります。

還元: 還元反応を起こすこともあります。

置換: ドスアルファーテの官能基が他の基に置き換わる置換反応は一般的です。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒が含まれます。 これらの反応の条件は、目的の生成物と実行される特定の反応によって異なります。

生成される主な生成物

これらの反応から生成される主な生成物には、ドスアルファーテのさまざまな誘導体が含まれ、それらは異なる薬理学的特性と用途を持つ可能性があります .

科学研究の応用

ドスアルファーテは、次のような幅広い科学研究の応用を持っています。

化学: さまざまなフラボノイド誘導体の合成に使用されます。

生物学: 細胞プロセスへの影響とその細胞保護剤としての可能性について研究されています。

科学的研究の応用

Dosmalfate has a wide range of scientific research applications, including:

作用機序

ドスアルファーテは、胃腸管の粘膜ライニング上に保護バリアを形成することで効果を発揮します。 このバリアは、ペプシンが粘膜に作用するのを防ぎ、損傷から保護します。 この化合物は、好中球浸潤とインターロイキン-1ベータレベルを低下させ、結腸粘膜におけるプロスタグランジン産生を増加させることで、炎症を軽減することもあります .

類似の化合物との比較

類似の化合物

サクラファート: 消化性潰瘍の治療に使用される別の細胞保護剤。

ジオスミン: 同様の保護特性を持つフラボノイド。

ルチン: 抗酸化作用と抗炎症作用を持つ別のフラボノイド。

ドスアルファーテのユニークさ

ドスアルファーテは、ペプシンと複合体を形成し、胃腸管に保護バリアを提供する能力においてユニークです。 この特性は、他の類似の化合物とは異なるものであり、消化性潰瘍やその他の胃腸障害の治療に特に効果的です .

類似化合物との比較

Similar Compounds

Sucralfate: Another cytoprotective agent used in the treatment of peptic ulcers.

Diosmin: A flavonoid with similar protective properties.

Rutin: Another flavonoid with antioxidant and anti-inflammatory properties.

Uniqueness of Dosmalfate

Dosmalfate is unique in its ability to form a complex with pepsin, providing a protective barrier in the gastrointestinal tract. This property sets it apart from other similar compounds, making it particularly effective in the treatment of peptic ulcers and other gastrointestinal disorders .

特性

CAS番号 |

122312-55-4 |

|---|---|

分子式 |

C28H59Al14O74S8- |

分子量 |

2214.0 g/mol |

IUPAC名 |

tetradecaaluminum;[2-methoxy-5-[7-[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4R,5S,6S)-6-methyl-3,4,5-trisulfonatooxyoxan-2-yl]oxymethyl]-3,4,5-trisulfonatooxyoxan-2-yl]oxy-4-oxo-5-sulfonatooxychromen-2-yl]phenyl] sulfate;pentatriacontahydroxide |

InChI |

InChI=1S/C28H32O39S8.14Al.35H2O/c1-10-21(62-70(36,37)38)23(64-72(42,43)44)25(66-74(48,49)50)27(56-10)55-9-19-22(63-71(39,40)41)24(65-73(45,46)47)26(67-75(51,52)53)28(59-19)57-12-6-17-20(18(7-12)61-69(33,34)35)13(29)8-15(58-17)11-3-4-14(54-2)16(5-11)60-68(30,31)32;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h3-8,10,19,21-28H,9H2,1-2H3,(H,30,31,32)(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53);;;;;;;;;;;;;;;35*1H2/q;14*+3;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-43/t10-,19+,21-,22+,23+,24-,25+,26+,27+,28+;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/m0................................................./s1 |

InChIキー |

RIIQJLBJDMMSSK-RHFFRRHRSA-A |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=C3)OS(=O)(=O)O)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C(=C3)OS(=O)(=O)[O-])C(=O)C=C(O4)C5=CC(=C(C=C5)OC)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3] |

正規SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=C3)OS(=O)(=O)[O-])C(=O)C=C(O4)C5=CC(=C(C=C5)OC)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3] |

同義語 |

(Mu7-((diosmin heptasulfato)(7-)))tetracontahydroxytetradecaaluminum |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

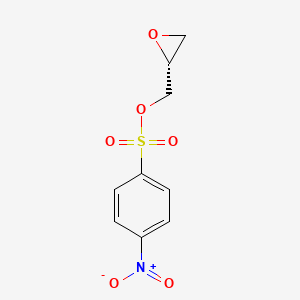

![(3AR,4R,6AS)-5-Benzyl-4-((S)-2,2-dimethyl-[1,3]dioxolan-4-YL)-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrole](/img/structure/B1142454.png)